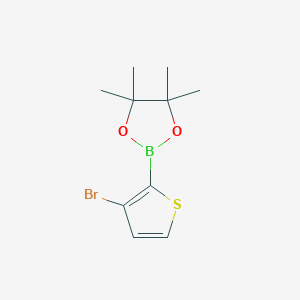
3-Bromothiophene-2-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromothiophene-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial building block in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothiophene-2-boronic acid pinacol ester typically involves the reaction of 3-bromothiophene with a boronic acid derivative. One common method is the palladium-catalyzed borylation of 3-bromothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures to yield the desired boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromothiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: The boronic ester can be converted to the corresponding thiophene derivative through protodeboronation using a suitable catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Thiophene Derivatives: Formed through protodeboronation and other reactions.
Aplicaciones Científicas De Investigación
3-Bromothiophene-2-boronic acid pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Pharmaceuticals: Utilized in the synthesis of biologically active compounds and drug candidates.
Agricultural Chemistry: Used in the development of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 3-Bromothiophene-2-boronic acid pinacol ester primarily involves its role as a nucleophilic reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of the thiophene moiety to the electrophilic partner, forming a new carbon-carbon bond. This process is catalyzed by palladium, which undergoes oxidative addition, transmetalation, and reductive elimination steps.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxythiophene-2-boronic acid pinacol ester
- 3-Hexylthiophene-2-boronic acid pinacol ester
- 2-Bromopyridine-3-boronic acid pinacol ester
Uniqueness
3-Bromothiophene-2-boronic acid pinacol ester is unique due to its bromine substituent, which enhances its reactivity in cross-coupling reactions compared to other thiophene boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C10H14BBrO2S |
|---|---|
Peso molecular |
289.00 g/mol |
Nombre IUPAC |
2-(3-bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H14BBrO2S/c1-9(2)10(3,4)14-11(13-9)8-7(12)5-6-15-8/h5-6H,1-4H3 |
Clave InChI |
VIVQMYMMLIMKNU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


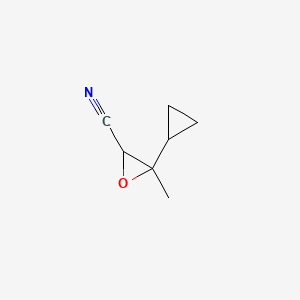
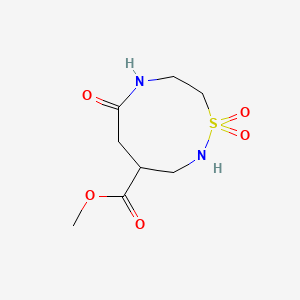
![methyl({[(3R)-pyrrolidin-3-yl]methyl})amine](/img/structure/B13453091.png)
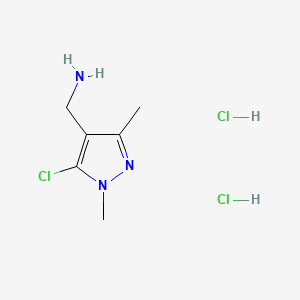
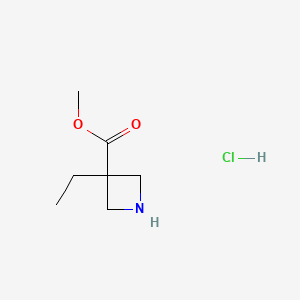
![benzhydryl (2R,3S,6R)-3-azido-3-methyl-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13453109.png)

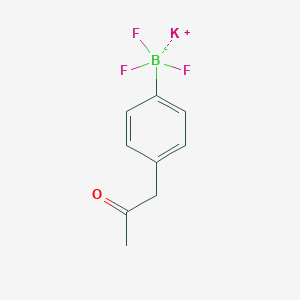
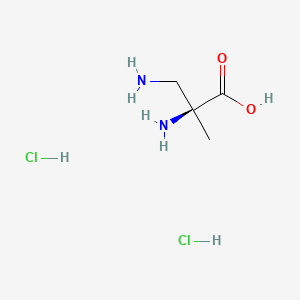



dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
